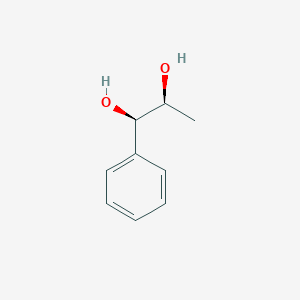

(1R,2S)-1-Phenylpropane-1,2-diol

Description

Significance of Vicinal Diols in Organic Synthesis and Biocatalysis

Vicinal diols, also known as glycols, are fundamental building blocks in organic chemistry. fiveable.mewikipedia.org Their importance stems from their versatility as precursors for the synthesis of a wide array of more complex molecules, including sugars and other valuable chemicals. fiveable.me The two hydroxyl groups can be selectively modified or can participate in reactions to form new functional groups, making them crucial intermediates in multi-step syntheses. fiveable.me For instance, the cleavage of the carbon-carbon bond between the hydroxyl groups can yield two separate carbonyl compounds. fiveable.me

In biocatalysis, vicinal diols are significant for several reasons. Enzymes, particularly oxidoreductases and lyases, can be employed for the stereoselective synthesis of chiral vicinal diols, offering an environmentally friendly alternative to traditional chemical methods. researchgate.netresearchgate.net These enzymatic routes often provide high enantiomeric and diastereomeric purity, which is critical in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net Chiral vicinal diols serve as key intermediates for various drugs and are also used as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netresearchgate.net

Academic Context of erythro-1-Phenylpropane-1,2-diol Stereoisomers

1-Phenylpropane-1,2-diol (B147034) exists as four stereoisomers due to the presence of two chiral centers at the C1 and C2 positions. These stereoisomers are grouped into two diastereomeric pairs: erythro and threo. The erythro diastereomer has the two hydroxyl groups on the same side in a Fischer projection, while the threo diastereomer has them on opposite sides. The specific stereoisomers are (1R,2S)- and (1S,2R)-1-phenylpropane-1,2-diol for the erythro form, and (1R,2R)- and (1S,2S)-1-phenylpropane-1,2-diol for the threo form.

The stereochemistry of these diols is of paramount importance in chemical synthesis. The spatial arrangement of the phenyl group and the two hydroxyl groups dictates the molecule's reactivity and how it interacts with other chiral molecules and catalysts. For example, in the synthesis of lignins, which are complex polymers found in plants, structural elements of the 1,2-diaryl-1,3-propanediol type with erythro configuration are observed. nih.gov The conformation of these molecules is influenced by strong hydrogen bonding between the hydroxyl groups. nih.gov

Overview of Research Trajectories for erythro-1-Phenylpropane-1,2-diol

Research concerning erythro-1-phenylpropane-1,2-diol has primarily focused on its stereoselective synthesis and its use as a chiral building block. A significant area of investigation involves biocatalytic methods to produce specific stereoisomers of 1-phenylpropane-1,2-diol. researchgate.net Researchers have successfully developed two-step enzymatic cascades, often using a lyase followed by an alcohol dehydrogenase, to synthesize all four stereoisomers from simple starting materials like benzaldehyde (B42025) and acetaldehyde (B116499). researchgate.net These enzymatic approaches are lauded for their high stereoselectivity and sustainability. researchgate.net

Another research avenue explores the chemical synthesis of these diols. For instance, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261) over modified platinum catalysts has been studied to produce chiral hydroxy ketones, which are precursors to the diols. researchgate.net The subsequent reduction of the remaining keto group can lead to the formation of specific stereoisomers of 1-phenylpropane-1,2-diol, with (1R,2S)-1-phenyl-1,2-propanediol being a major product in certain conditions. researchgate.net These synthetic strategies are crucial for accessing specific stereoisomers that may not be readily available through biocatalytic routes.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of erythro-1-Phenylpropane-1,2-diol.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 40421-52-1 |

| Appearance | Powder |

| Melting Point | 97 °C |

| Boiling Point | 294.6 ± 20.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Slightly soluble in water (24 g/L at 25 °C) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 40.5 Ų |

Data sourced from various chemical databases. guidechem.comchemsrc.com

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S)-1-phenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQZXSHFWDHNOW-CBAPKCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433365 | |

| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40421-52-1 | |

| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Configuration Analysis of Erythro 1 Phenylpropane 1,2 Diol

Chiral Centers and Diastereomeric Relationships

Erythro-1-Phenylpropane-1,2-diol is a chiral organic compound featuring two stereocenters, which gives rise to its specific three-dimensional structure. cymitquimica.com The presence of both a phenyl group and hydroxyl groups in its structure contributes to its aromatic character and its ability to participate in hydrogen bonding. cymitquimica.com

The erythro Configuration: (1R,2S) and (1S,2R) Stereoisomers

The "erythro" designation refers to the relative configuration of the two chiral centers. In the case of 1-Phenylpropane-1,2-diol (B147034), the erythro isomers are the (1R,2S) and (1S,2R) stereoisomers. These two molecules are enantiomers of each other, meaning they are non-superimposable mirror images. The specific spatial arrangement of the substituents around the chiral carbons defines the erythro configuration. The (1R,2S) and (1S,2R) configurations are determined by the Cahn-Ingold-Prelog priority rules.

The stereochemistry of these isomers is a critical factor in their application, particularly in fields like pharmaceuticals and cosmetics, as the specific configuration can significantly influence biological activity and interactions with other molecules. cymitquimica.com

Comparison with threo-1-Phenylpropane-1,2-diol Diastereomers

In addition to the erythro enantiomeric pair, 1-Phenylpropane-1,2-diol also exists as a pair of "threo" diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. The threo diastereomers of 1-Phenylpropane-1,2-diol have the (1R,2R) and (1S,2S) configurations.

The distinction between erythro and threo diastereomers arises from the different relative arrangement of the substituents at the two chiral centers. This difference in spatial arrangement leads to distinct physical and chemical properties between the erythro and threo isomers. For instance, they can exhibit different melting points, boiling points, solubilities, and spectroscopic characteristics.

Influence of Stereochemistry on Reactivity and Selectivity

The specific three-dimensional arrangement of atoms in erythro-1-Phenylpropane-1,2-diol plays a crucial role in its chemical reactivity and the selectivity of its reactions. The spatial orientation of the hydroxyl groups and the phenyl group influences how the molecule interacts with other reagents. This stereochemical influence is particularly important in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a target molecule.

For example, in enzymatic reactions, the precise fit between the substrate (erythro-1-Phenylpropane-1,2-diol) and the active site of an enzyme is highly dependent on the substrate's stereochemistry. This can lead to one enantiomer reacting much faster than the other, or even to the exclusive reaction of one enantiomer.

Methods for Absolute and Relative Configuration Assignment

Determining the absolute and relative configurations of chiral molecules like erythro-1-Phenylpropane-1,2-diol is a fundamental aspect of stereochemistry. Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, including their stereochemistry. In the context of 1-Phenylpropane-1,2-diol, NMR can be used to differentiate between the erythro and threo diastereomers. The coupling constants (J-values) between the protons on the chiral carbons can provide information about their relative orientation. Typically, a larger coupling constant is observed for the threo isomer compared to the erythro isomer. For instance, one study noted that for a similar system, a coupling constant of more than 6.3 Hz would indicate a threo conformation, while a value less than 5.0 Hz would suggest an erythro conformation. acs.org

Modified Mosher's Method

The Modified Mosher's method is a specific NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. This method involves the esterification of the alcohol with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct NMR spectra, particularly in the chemical shifts of the protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced. While the direct application to erythro-1-Phenylpropane-1,2-diol is not extensively detailed in the provided results, this method is a standard and reliable approach for such determinations in complex chiral molecules. acs.org

Other methods that complement NMR in configuration assignment include chiroptical techniques like circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD), as well as X-ray crystallography for solid samples. acs.orgmdpi.com

Analysis of Diastereotopic Methylene (B1212753) Protons

In the context of NMR spectroscopy, the methylene protons (CH2) in certain molecules can exhibit diastereotopism, meaning they are chemically non-equivalent and thus resonate at different chemical shifts. masterorganicchemistry.com This phenomenon arises when the molecule contains a stereocenter, rendering the two protons on a neighboring methylene group constitutionally equivalent but stereochemically distinct. masterorganicchemistry.comyoutube.com

For molecules with flexible chains, predicting diastereotopism can be challenging, and the assignment of chemical shifts and coupling constants from experimental ¹H NMR spectra can be uncertain. lew.robohrium.com However, computational methods can effectively demonstrate the diastereotopic nature of these protons. lew.robohrium.com In the case of erythro-1-Phenylpropane-1,2-diol, the presence of two chiral centers at C1 and C2 leads to the diastereotopism of the methylene protons of the ethyl group in certain derivatives, which can be observed and analyzed in their ¹H NMR spectra. uni-regensburg.destackexchange.com

The analysis of these diastereotopic protons provides valuable information about the molecule's conformation and the relative orientation of its substituents. uni-regensburg.de The difference in chemical shifts between the diastereotopic protons, known as anisochrony, is influenced by the proximity of the chiral center and the conformational preferences of the molecule. lew.ro

Comparison of NMR Spectra of Bis-MPA Esters

A powerful method for determining the absolute and relative stereochemistry of 1,2-diols involves the use of chiral derivatizing agents, such as α-methoxy-α-phenylacetic acid (MPA). researchgate.netnih.gov The diol is converted into its bis-MPA ester, creating two diastereomeric esters if the diol itself is chiral. researchgate.net Comparing the ¹H NMR spectra of these diastereomeric derivatives allows for the assignment of the absolute configuration. researchgate.netnih.gov

For erythro-1-Phenylpropane-1,2-diol, which has a syn relative stereochemistry, determining the absolute configuration requires the preparation of both the bis-(R)-MPA and bis-(S)-MPA esters. nih.govresearchgate.net By comparing the room-temperature ¹H NMR spectra of these two diastereomers and calculating the differences in chemical shifts (ΔδRS) for the methine and other protons, the absolute configuration can be established. nih.govresearchgate.net

Furthermore, low-temperature ¹H NMR studies of the bis-MPA esters can provide even more detailed conformational information. researchgate.netnih.govresearchgate.net As the temperature is lowered, the equilibrium between different conformers shifts, leading to changes in the observed chemical shifts. researchgate.net The signs of these temperature-induced chemical shift changes (ΔδT1T2) for various protons can be correlated with the absolute configuration of the diol. researchgate.netresearchgate.netresearchgate.net

| Proton | ΔδRS (δR - δS) |

|---|---|

| Hα(R1) | Positive |

| Hα(R2) | Negative |

| R1 Protons | Positive |

| R2 Protons | Negative |

This table illustrates the expected signs of the chemical shift differences between the bis-(R)- and bis-(S)-MPA esters for a generic syn-diol, which is the relative configuration of erythro-1-Phenylpropane-1,2-diol. The specific values for erythro-1-Phenylpropane-1,2-diol would depend on the experimental conditions.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. heraldopenaccess.us

For erythro-1-Phenylpropane-1,2-diol, a suitable chiral HPLC method would allow for the baseline separation of its (1R,2S) and (1S,2R) enantiomers. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. sielc.com

While traditional HPLC with UV or fluorescence detectors is commonly used, coupling chiral HPLC with chiroptical detectors like Circular Dichroism (CD) or Optical Rotation (OR) can provide additional information and may allow for the determination of enantiomeric excess without the need for pure enantiomeric standards. uma.esheraldopenaccess.us

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV, Fluorescence, Circular Dichroism (CD), or Optical Rotation (OR) |

Circular Dichroism (CD) Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for distinguishing between enantiomers, as they will produce mirror-image CD spectra. nih.gov

The CD spectrum of erythro-1-Phenylpropane-1,2-diol is determined by its absolute configuration. The (1R,2S) and (1S,2R) enantiomers will exhibit CD spectra of equal magnitude but opposite sign. The sign of the Cotton effect in the CD spectrum can often be related to the absolute configuration of the molecule through empirical rules or by comparison with compounds of known stereochemistry.

In some cases, the use of a chiral auxiliary or host molecule in conjunction with CD spectroscopy can enhance the signal and aid in the determination of the absolute configuration and enantiomeric excess of a chiral guest molecule like erythro-1-Phenylpropane-1,2-diol. nih.gov The interaction between the host and the enantiomers of the guest can lead to the formation of diastereomeric complexes with distinct CD signals. nih.gov

| Enantiomer | Expected CD Spectrum |

|---|---|

| (1R,2S)-1-Phenylpropane-1,2-diol | Specific Cotton effect (positive or negative) |

| (1S,2R)-1-Phenylpropane-1,2-diol | Mirror-image spectrum with opposite Cotton effect |

Advanced Synthetic Methodologies for Erythro 1 Phenylpropane 1,2 Diol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful toolkit for accessing enantiomerically pure compounds. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, converting achiral starting materials into a chiral product.

Stereoselective Reduction of Precursor Ketones

A primary route to erythro-1-phenylpropane-1,2-diol involves the stereoselective reduction of the precursor ketone, 1-hydroxy-1-phenyl-2-propanone (also known as phenylacetylcarbinol). nih.govnih.gov The challenge lies in controlling the facial attack of a hydride reagent on the carbonyl group to selectively form the desired erythro diastereomer.

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones. researchgate.net Ruthenium (Ru) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are particularly effective for this transformation. researchgate.netnih.gov The general mechanism involves the formation of a chiral ruthenium dihydride species, which then transfers hydrogen to the ketone substrate via a metal-ligand bifunctional mechanism, often proceeding through a six-membered pericyclic transition state. nih.gov The chirality of the BINAP ligand dictates the enantiofacial selection of the ketone, thereby determining the stereochemistry of the resulting alcohol.

While specific studies on the Ru-BINAP hydrogenation of 1-hydroxy-1-phenyl-2-propanone to yield the erythro-diol are not extensively detailed in the literature, research on the closely related substrate 1-phenyl-1,2-propanedione (B147261) provides valuable insights. Enantioselective hydrogenation of this diketone over platinum catalysts modified with chiral auxiliaries like cinchonidine (B190817) has been studied. researchgate.net These studies revealed a preference for the hydrogenation of the carbonyl group adjacent to the phenyl ring. researchgate.net The subsequent reduction of the remaining ketone can lead to the formation of (1R,2S)-1-phenyl-1,2-propanediol, which corresponds to the erythro configuration. researchgate.net

Table 1: Insights from Enantioselective Hydrogenation of the Analogous 1-Phenyl-1,2-propanedione

| Catalyst System | Substrate | Major Intermediate | Major Diol Product | Key Finding |

| Cinchonidine-modified Pt | 1-Phenyl-1,2-propanedione | (R)-1-hydroxy-1-phenylpropanone | (1R,2S)-1-phenyl-1,2-propanediol (erythro) | Demonstrates sequential reduction favoring the formation of an erythro diol. researchgate.net |

This suggests that a Ru-BINAP catalyzed hydrogenation of 1-hydroxy-1-phenyl-2-propanone could be a viable, stereoselective route to erythro-1-phenylpropane-1,2-diol, although the precise diastereoselectivity would depend on the specific catalyst configuration and reaction conditions.

Visible-light photoredox catalysis has emerged as a powerful technology for conducting redox reactions under exceptionally mild conditions. nih.gov This approach utilizes a photosensitizer that, upon absorbing visible light, can initiate single-electron transfer (SET) processes. For ketone reduction, a photosensitizer can be used to generate a highly reducing species that transfers an electron to the ketone, forming a ketyl radical anion. nih.gov This intermediate can then be protonated to yield the final alcohol product.

While this methodology has been applied to a range of challenging ketone substrates, its specific application to the synthesis of erythro-1-phenylpropane-1,2-diol from 1-hydroxy-1-phenyl-2-propanone is an area of ongoing research. The development of strongly reducing organic photosensitizers and iridium-based photocatalysts has expanded the scope of this reaction to include substrates that were previously recalcitrant to reduction. nih.gov A plausible mechanism would involve the photo-induced generation of the ketyl radical from 1-hydroxy-1-phenyl-2-propanone, followed by a diastereoselective hydrogen atom transfer to furnish the erythro-diol. The stereochemical outcome would likely be influenced by the steric and electronic environment of the radical intermediate and the nature of the hydrogen atom donor.

Epoxidation Followed by Stereoselective Cleavage

A two-step approach involving the epoxidation of an alkene followed by the stereoselective ring-opening of the resulting epoxide offers another route to vicinal diols. For the synthesis of erythro-1-phenylpropane-1,2-diol, the starting material is trans-β-methylstyrene.

The first step is the asymmetric epoxidation of trans-β-methylstyrene to produce trans-β-methylstyrene oxide. This can be achieved with high enantioselectivity using chiral catalysts. orgsyn.org The second step involves the hydrolysis of the epoxide ring. The stereochemistry of the diol product depends on the mechanism of the ring-opening. A typical acid-catalyzed hydrolysis of an epoxide proceeds via an SN2-type attack of water, resulting in an inversion of configuration at the attacked carbon atom. For trans-β-methylstyrene oxide, this would lead to the formation of the threo-diol.

However, studies on the spontaneous hydrolysis of structurally similar epoxides, such as trans-anethole oxide, in aqueous solution have shown the formation of both erythro and threo diols, with the erythro product being favored in a roughly 3:1 ratio. nih.govresearchgate.net This suggests that achieving high diastereoselectivity for the erythro isomer through simple chemical hydrolysis is challenging. More advanced methods, potentially involving enzymatic hydrolysis with specific epoxide hydrolases, can offer superior control over the stereochemical outcome, selectively producing the desired diol isomer. nih.govresearchgate.net

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. harvard.edu In principle, erythro-1-phenylpropane-1,2-diol can be derived from a precursor synthesized via an aldol reaction between benzaldehyde (B42025) and an acetaldehyde (B116499) equivalent. The key challenge in this approach is controlling the stereochemistry of the newly formed C-C bond and the subsequent reduction of the carbonyl group.

The stereochemical outcome of the aldol reaction can often be predicted using the Zimmerman-Traxler model, which involves a chair-like six-membered transition state. harvard.edu The geometry of the enolate (Z or E) determines the relative stereochemistry (syn or anti) of the aldol adduct. To achieve the desired erythro stereochemistry in the final diol, a syn-aldol adduct would be required. The formation of a syn-aldol product is typically favored from a (Z)-enolate. harvard.edu Achieving high levels of diastereoselectivity and enantioselectivity would necessitate the use of chiral auxiliaries or chiral catalysts to control the enolate geometry and the facial selectivity of the addition to the aldehyde. wiley-vch.de

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity. The synthesis of erythro-1-phenylpropane-1,2-diol has been successfully achieved using enzymatic and whole-cell biocatalytic systems. researchgate.netcapes.gov.br

A prominent enzymatic strategy involves a two-step cascade. researchgate.net The first step is the carboligation of benzaldehyde and acetaldehyde, catalyzed by a lyase such as benzaldehyde lyase (BAL) or a variant of benzoylformate decarboxylase (BFD), to produce the α-hydroxy ketone intermediate, (R)- or (S)-1-hydroxy-1-phenyl-2-propanone. researchgate.net The second step is the stereoselective reduction of this ketone by an alcohol dehydrogenase (ADH) to yield the diol. researchgate.net

The stereochemical outcome of the final diol product is exquisitely controlled by the choice of enzymes in both steps. By selecting a lyase that produces a specific enantiomer of the α-hydroxy ketone and pairing it with an ADH that reduces the ketone with a specific facial selectivity, it is possible to synthesize all four stereoisomers of 1-phenylpropane-1,2-diol (B147034). researchgate.netconsensus.app

Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), are also effective for these transformations. nih.gov Yeast contains a variety of enzymes, including pyruvate (B1213749) decarboxylase (a lyase) and multiple alcohol dehydrogenases, that can work in concert to produce chiral molecules like phenylacetylcarbinol, the precursor to 1-phenylpropane-1,2-diol. mdpi.comnih.gov Co-cultures of different yeast strains, such as Candida tropicalis and Saccharomyces cerevisiae, have been employed to enhance the production of these valuable precursors. mdpi.comnih.gov

Table 2: Enzymatic Synthesis of 1-Phenylpropane-1,2-diol Stereoisomers

| Enzyme Combination (Lyase + ADH) | Intermediate α-Hydroxy Ketone | Final Diol Stereoisomer | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Benzaldehyde Lyase + ADH from Lactobacillus brevis | (R)-1-hydroxy-1-phenyl-2-propanone | (1R, 2S)-erythro | >99% | >99% |

| Benzaldehyde Lyase + ADH from Rhodococcus erythropolis | (R)-1-hydroxy-1-phenyl-2-propanone | (1R, 2R)-threo | >99% | >99% |

| (S)-selective Lyase + ADH from Lactobacillus brevis | (S)-1-hydroxy-1-phenyl-2-propanone | (1S, 2S)-threo | >99% | >99% |

| (S)-selective Lyase + ADH from Rhodococcus erythropolis | (S)-1-hydroxy-1-phenyl-2-propanone | (1S, 2R)-erythro | >99% | >99% |

Data adapted from studies on the enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol. researchgate.netconsensus.app

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution provides a classic yet effective strategy for separating racemic mixtures of diols. This technique relies on the enantioselective action of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

For instance, the kinetic resolution of racemic 1-phenyl-1,2-ethanediol (B126754) has been successfully demonstrated using glycerol (B35011) dehydrogenase (GDH). nih.gov This process involves the enantioselective oxidation of the diol, where one enantiomer is preferentially converted to the corresponding α-hydroxy ketone. nih.gov A notable challenge in such oxidations is product inhibition, which can be effectively overcome by continuous product extraction using techniques like a microporous hydrophobic hollow fiber membrane. nih.gov This approach not only mitigates inhibition but also helps to shift the reaction equilibrium, leading to high conversions and excellent enantiomeric excess (>99% ee) of the remaining (S)-enantiomer. nih.gov

Similarly, the kinetic resolution of other racemic building blocks, such as 1-(isopropylamine)-3-phenoxy-2-propanol, has been optimized using lipases in two-phase reaction media. mdpi.com The use of ionic liquids and specific acylating agents has been shown to significantly enhance the enantioselectivity of the resolution process. mdpi.com

Stereoselective Oxidation-Reduction Cascades

Stereoselective oxidation-reduction cascades represent a sophisticated approach to asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high stereocontrol. These cascades often involve a combination of enzymes to perform sequential oxidation and reduction steps in a single pot.

A prime example is the deracemization of racemic 1-phenylethanol, which employs a whole-cell biocatalyst containing both an alcohol dehydrogenase (ADH) and a ketone reductase with opposing stereoselectivities. researchgate.net This one-pot system facilitates the concurrent enantioselective oxidation of one enantiomer and the stereoselective reduction of the resulting ketone to the other enantiomer, effectively converting the entire racemic mixture into a single, desired stereoisomer. researchgate.net

Furthermore, the enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol mediated by baker's yeast yields (S)-1-phenyl-2-hydroxy-1-propanone with high enantiomeric excess. researchgate.net Kinetic studies of this bio-oxidation revealed that the (1R,2S)-enantiomer is more reactive, allowing for a kinetic resolution to obtain the less reactive (1S,2R)-enantiomer in high optical purity. researchgate.net Microorganisms like Geotrichum candidum have also demonstrated high efficiency in the kinetic resolution of (±)-anti-1-phenyl-1,2-propanediol. researchgate.net

Utilizing Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are versatile biocatalysts widely employed in the stereoselective synthesis of chiral alcohols, including vicinal diols like 1-phenylpropane-1,2-diol. mdpi.com These enzymes catalyze the reduction of prochiral ketones to their corresponding alcohols with high enantio- and diastereoselectivity. semanticscholar.orgnih.gov

The synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol can be achieved by combining stereocomplementary carboligases and ADHs in a two-step cascade starting from benzaldehyde and acetaldehyde. researchgate.net This modular approach allows for the flexible production of each diol isomer separately. researchgate.net For instance, the combination of benzoylformate decarboxylase (BFD) for carboligation and an ADH from Lactobacillus brevis (ADHLb) for the reduction step can yield specific stereoisomers of 1-phenylpropane-1,2-diol. researchgate.netnih.gov

ADHs from various sources, such as Thermoanaerobacter sp. and Lactobacillus brevis, have been used in combination to selectively reduce 2-hydroxy-1-phenylpropan-1-one to produce different stereoisomers of 1-phenylpropane-1,2-diol. researchgate.net The choice of ADH is crucial as it dictates the stereochemical outcome of the reduction. Some ADHs exhibit "anti-Prelog" stereopreference, providing access to alcohol enantiomers that are not accessible with more common "Prelog" selective enzymes. semanticscholar.org

| Enzyme Combination | Starting Material | Product Stereoisomer | Reference |

| Benzoylformate Decarboxylase (BFD) & Lactobacillus brevis ADH (ADHLb) | Benzaldehyde & Acetaldehyde | (1S,2S)-1-phenylpropane-1,2-diol | nih.gov |

| Lyase & Alcohol Dehydrogenase | Benzaldehyde & Acetaldehyde | All four stereoisomers | researchgate.net |

| Thermoanaerobacter sp. ADH & Lactobacillus brevis ADH | (R)- and (S)-2-hydroxy-1-phenylpropan-1-one | Stereoisomers of 1-phenylpropane-1,2-diol | researchgate.net |

Epoxide Hydrolase-Mediated Transformations

Epoxide hydrolases (EHs) are valuable biocatalysts that catalyze the asymmetric hydrolysis of epoxides to their corresponding vicinal diols. nih.gov This enzymatic transformation is a key step in various synthetic routes for producing enantiopure diols.

The synthesis of 1-phenylpropane-1,2-diol intermediates can be achieved by combining a styrene (B11656) monooxygenase with epoxide hydrolases. nih.gov This cascade reaction starts from trans- or cis-β-methylstyrene, which is first epoxidized by the monooxygenase and then hydrolyzed by the EH to yield the desired diol. nih.gov The stereoselectivity of the epoxide hydrolase determines the final stereochemistry of the diol product. nih.gov

Microbial EHs are particularly attractive due to their stability, broad substrate acceptance, and high chemo-, regio-, and enantioselectivity. nih.gov For example, an epoxide hydrolase from the endophytic actinobacterium Streptomyces sp. has been shown to hydrolyze a wide range of aromatic and aliphatic epoxides to their respective 1,2-diols. nih.gov The enantiopreference of the EH can be determined by monitoring the hydrolysis of enantiomerically pure epoxides. nih.gov

Multi-enzymatic Cascade Reactions for Stereoisomer Production

Multi-enzymatic cascade reactions offer a powerful strategy for the synthesis of complex molecules like the stereoisomers of 1-phenylpropane-1,2-diol from simple, inexpensive starting materials. nih.govnih.gov These one-pot reactions combine several enzymatic steps, often with in situ cofactor regeneration, to improve efficiency and reduce waste. nih.gov

A notable example is the one-pot synthesis of all four stereoisomers of phenylpropanolamines, which utilizes 1-phenylpropane-1,2-diols as key intermediates. nih.gov This cascade involves an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase for cofactor recycling. nih.gov The initial diol intermediates are produced from β-methylstyrenes using a styrene monooxygenase and stereocomplementary epoxide hydrolases. nih.gov

Another well-explored cascade is the synthesis of (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde. nih.gov This three-enzyme system couples the stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD) with the L-selective reduction of the carbonyl group by an ADH from Lactobacillus brevis (ADHLb), and includes a formate (B1220265) dehydrogenase (FDH) for coenzyme regeneration. nih.gov The reaction can be performed sequentially in one pot to achieve a 100% yield of the vicinal diol. nih.gov

| Cascade System | Starting Materials | Key Enzymes | Product | Reference |

| One-pot bioamination | trans- or cis-β-methylstyrene | Styrene monooxygenase, Epoxide hydrolase, ADH, ωTA, Alanine dehydrogenase | Phenylpropanolamine stereoisomers | nih.gov |

| Three-enzyme cascade | Benzaldehyde, Acetaldehyde | Benzoylformate decarboxylase (BFD), Lactobacillus brevis ADH (ADHLb), Formate dehydrogenase (FDH) | (1S,2S)-1-phenylpropane-1,2-diol | nih.gov |

| Two-step cascade | Butanal | Pyruvate decarboxylase variant, Butanediol dehydrogenase | (4S,5S)-octanediol | acs.org |

Whole-Cell Biocatalysis

Whole-cell biocatalysis presents a cost-effective and practical approach for performing enzymatic reactions, as it eliminates the need for enzyme purification and can facilitate cofactor regeneration. nih.govd-nb.info Recombinant whole-cell catalysts, where the necessary enzymes are overexpressed, are particularly effective for multi-step biotransformations. d-nb.info

The synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol has been achieved using whole-cell biocatalysts in a micro-aqueous solvent system. researchgate.net This method allows for high concentrations of hydrophobic substrates while maintaining stereoselectivity. researchgate.net By combining two carboligases and two alcohol dehydrogenases in a modular fashion, each of the four PPD stereoisomers can be produced. researchgate.net

Furthermore, whole-cell biocatalysis has been successfully applied to the regio- and stereoselective reduction of 1-phenylpropane-1,2-dione. nih.govresearchgate.net Halotolerant yeast strains, such as Saccharomyces cerevisiae and Kluyveromyces marxianus, have been shown to be effective catalysts for this monoreduction in seawater, producing acyloin intermediates with good to excellent enantiomeric excess. nih.gov This approach highlights the potential for using sustainable and unconventional reaction media in biocatalysis. nih.govresearchgate.net

Continuous Flow Systems in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including active pharmaceutical ingredients, offering advantages such as improved mixing, heat transfer, safety, and the ability to couple reaction steps without intermediate purification. nih.gov While specific examples for the continuous flow synthesis of erythro-1-phenylpropane-1,2-diol are not extensively detailed in the provided context, the principles of flow chemistry are highly applicable to its production.

Flow systems can be particularly beneficial for enzymatic reactions, including those used to produce vicinal diols. For instance, a continuous flow system was used for the enzymatic kinetic resolution of racemic 1-phenyl-1,2-ethanediol, where continuous extraction of the product overcame inhibition and drove the reaction to completion. nih.gov

Microreactor Applications for Enhanced Transfer Processes

The application of microreactors in the synthesis of 1-phenylpropane-1,2-diol, particularly in biocatalytic processes, offers substantial advantages. Microreactors, with their high surface-area-to-volume ratio, facilitate superior mass and heat transfer, leading to improved reaction rates and efficiency.

In biocatalytic routes, such as the two-step conversion of benzaldehyde and acetaldehyde, micro-aqueous solvent systems within these reactors can lead to significantly higher product concentrations. acs.orgresearchgate.net For instance, the use of lyophilized whole-cell catalysts in such a system has demonstrated the potential to achieve product concentrations up to 63 g/L with a 98% yield. acs.orgresearchgate.net This approach not only enhances the space-time-yield but also simplifies the separation of the biocatalyst from the reaction mixture. acs.org

Safety and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a thorough evaluation of safety and scalability. Biocatalytic methods, which operate under milder conditions than many traditional chemical routes, inherently offer safety advantages. researchgate.net The use of whole-cell biocatalysts, as opposed to isolated enzymes, can further enhance stability and reduce costs associated with enzyme purification. acs.org

A key aspect of scalability is the ability to maintain high yields and stereoselectivity at larger volumes. The successful scale-up of the synthesis of (1S,2S)-1-phenylpropane-1,2-diol to a 150 mL reaction volume, yielding over 4.5 grams of the product with high purity, demonstrates the feasibility of these biocatalytic micro-aqueous systems for preparative-scale synthesis. acs.org This scalability is crucial for the industrial viability of producing chiral diols like erythro-1-phenylpropane-1,2-diol.

Optimization of Reaction Conditions for Stereocontrol and Yield

Achieving high stereocontrol and yield in the synthesis of erythro-1-phenylpropane-1,2-diol is paramount. This is often accomplished through the careful selection of catalysts and the fine-tuning of reaction parameters.

In biocatalytic syntheses, a modular approach combining different enzymes allows for the production of all four stereoisomers of 1-phenylpropane-1,2-diol. acs.orgresearchgate.netcapes.gov.br For example, by selecting specific carboligases and alcohol dehydrogenases, the reaction can be directed towards the desired stereoisomer with a target isomer content of at least 95%. acs.orgresearchgate.net

The optimization process involves several factors:

Enzyme Selection: The choice of lyase and alcohol dehydrogenase is critical for determining the stereochemical outcome. researchgate.netcapes.gov.br

Substrate Concentration: Adjusting the concentration of substrates like benzaldehyde and acetaldehyde can shift the reaction equilibrium to favor the formation of the desired intermediate, (S)-2-hydroxy-1-phenyl-1-propanone ((S)-HPP), a precursor to the erythro diol. acs.org

Solvent System: The use of micro-aqueous organic solvent systems can significantly enhance product concentrations and yields. acs.orgresearchgate.net

Co-factor Recycling: In enzymatic reactions requiring co-factors like NADH, incorporating a co-factor regeneration system, for instance using formate dehydrogenase, is essential for efficiency. researchgate.net

Detailed research findings have shown that through meticulous optimization, it is possible to achieve outstanding product concentrations and space-time-yields with excellent stereoselectivities. acs.org For the synthesis of (1S,2R)-1-phenylpropane-1,2-diol, a final concentration of 63.8 g/L (420 ± 15.4 mM) with approximately 95% being the desired stereoisomer has been reported. acs.org

Table 1: Optimized Biocatalytic Synthesis of 1-Phenylpropane-1,2-diol Stereoisomers

| Target Stereoisomer | Carboligase | Alcohol Dehydrogenase | Product Concentration (g/L) | Yield (%) | Target Isomer Content (%) |

| (1S,2R)-PPD | Benzoylformate Decarboxylase (BFD) | - | 63.8 | ~98 | ~95 |

| (1S,2S)-PPD | BFD L461A variant | Lactobacillus brevis ADH (LbADH) | - | - | >95 |

| (1R,2R)-PPD | Benzaldehyde Lyase (BAL) | Rhodococcus erythropolis ADH (RADH) | - | - | - |

Chemical Transformations and Reaction Mechanisms of Erythro 1 Phenylpropane 1,2 Diol

Oxidation Reactions

The oxidation of erythro-1-Phenylpropane-1,2-diol can be controlled to yield different products, primarily by targeting one or both of the hydroxyl groups. These reactions can proceed via different mechanisms depending on the oxidant used, leading to ketones or, with more aggressive reagents, carboxylic acids through carbon-carbon bond cleavage.

Formation of Ketones and Carboxylic Acids

The selective oxidation of vicinal diols, such as erythro-1-Phenylpropane-1,2-diol, is a common method for synthesizing α-hydroxy ketones. acs.org These compounds are valuable synthetic precursors in organic chemistry. acs.org For instance, the enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol can be mediated by microorganisms like baker's yeast to produce (-)-(S)-1-phenyl-2-hydroxy-1-propanone. researchgate.net

Under more forceful oxidizing conditions, the carbon-carbon bond between the two hydroxyl-bearing carbons can be cleaved. This oxidative cleavage results in the formation of aldehydes, ketones, or carboxylic acids, depending on the substitution pattern of the diol and the specific oxidant employed. researchgate.netucalgary.calibretexts.org For example, strong oxidizing agents like potassium permanganate can oxidize ketones, which might be intermediates in the diol oxidation, by breaking carbon-carbon bonds to form two carboxylic acids. ucalgary.cayoutube.com Similarly, oxidative cleavage of vicinal diols with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) yields carbonyl compounds. libretexts.org The reaction with an atomically dispersed cobalt catalyst using molecular oxygen can also facilitate the oxidative cleavage of 1,2-diols into esters, ketones, or aldehydes under mild conditions. researchgate.net

Regioselectivity and Stereoselectivity in Oxidative Processes

Regioselectivity in the oxidation of 1-phenylpropane-1,2-diol (B147034) refers to the preferential oxidation of one of the two hydroxyl groups. Alcohol dehydrogenase (ADH) enzymes have shown selectivity in this regard. For example, ADH-A from Rhodococcus ruber favors the oxidation of the benzylic hydroxyl group at the C-1 position of 1-phenylpropane-(1R,2S)-diol. researchgate.net Conversely, engineered variants of other alcohol dehydrogenases have been developed that show a change in regiopreference, favoring the oxidation of the C-2 hydroxyl group. researchgate.net

Stereoselectivity is also a key feature of these transformations, particularly in biocatalytic systems. The enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol mediated by baker's yeast yields (-)-(S)-1-phenyl-2-hydroxy-1-propanone with 93% enantiomeric excess (ee). researchgate.net Kinetic studies have shown that the (1R,2S)-1 enantiomer is more reactive than the (1S,2R)-1 enantiomer, which allows for the kinetic resolution of the racemic mixture to obtain (1S,2R)-1 in high enantiomeric purity (>99% ee). researchgate.net Other microorganisms, such as Geotrichum candidum, have also been used for this kinetic resolution. researchgate.net

| Microorganism/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Selectivity |

| Baker's Yeast | (1R,2S)-1-phenyl-1,2-propanediol | (-)-(S)-1-phenyl-2-hydroxy-1-propanone | 64 | 93 | Enantioselective |

| Baker's Yeast (Kinetic Resolution) | (±)-anti-1-phenyl-1,2-propanediol | (1S,2R)-1-phenyl-1,2-propanediol | - | >99 | Enantioselective |

| Geotrichum candidum (Kinetic Resolution) | (±)-anti-1-phenyl-1,2-propanediol | (1S,2R)-1-phenyl-1,2-propanediol | 32 | 99 | Enantioselective |

| ADH-A (Rhodococcus ruber) | 1-phenylpropane-(1R,2S)-diol | 1-hydroxy-1-phenyl-2-propanone | - | - | Regioselective (favors C-1) |

| Engineered ADH Variant (B1F4) | 1-phenylpropane-(1R,2S)-diol | 2-hydroxy-1-phenyl-1-propanone | - | - | Regioselective (favors C-2) |

Mechanism Studies of Oxidation with Metallic Acetates

The oxidation of 1,2-diols by metallic acetates, such as cobalt(III) acetate and manganese(III) acetate, has been the subject of mechanistic studies. The oxidative cleavage of glycols by cobalt(III) acetate in acetic acid is proposed to proceed through the formation of a bidentate complex between the cobalt(III) acetate dimer and the glycol. rsc.org This mechanism is supported by kinetic studies showing the reaction is first-order in both the oxidant and the substrate. rsc.org The formation of this cyclic intermediate facilitates a two-electron process that leads to the cleavage of the C-C bond and the formation of carbonyl products. rsc.org

In the case of manganese(III) acetate, the mechanism often involves a single-electron transfer to generate radical intermediates. wikipedia.orgnih.gov Manganese(III)-mediated radical reactions can be initiated by the oxidation of a carbonyl compound to an α-oxoalkyl radical, which then adds to an olefin. wikipedia.org For the direct oxidation of diols, manganese(III) salen complexes have been used for oxidative C-C bond cleavage. researchgate.netresearchgate.net The reaction mechanism can be influenced by the substrate's acidity and ability to form enolates. For compounds that readily form enolates, the rate-determining step can be the addition of an alkene to the manganese enolate, followed by the loss of Mn(II) to form a carbon-centered radical. nih.gov

Reduction Reactions

Reduction of erythro-1-Phenylpropane-1,2-diol typically involves the cleavage of the carbon-oxygen bonds, a process known as hydrogenolysis. This contrasts with the more common reduction of the corresponding diketone to form the diol.

Conversion to Alcohols and Alkanes

The hydrogenolysis of vicinal diols can lead to the formation of simpler alcohols or, with complete reduction, alkanes. This reaction involves the cleavage of C-O bonds with the addition of hydrogen. For example, the hydrogenolysis of 1,2-propanediol (the non-phenylated analog) over rhodium-rhenium oxide/silica (Rh-ReOₓ/SiO₂) catalysts can produce 1-propanol and 2-propanol in high yields. nih.gov This process is proposed to proceed via the hydrogenolysis of an alkoxide species on the rhenium with hydrogen species on the rhodium surface. nih.gov A study on the stereochemistry of the hydrogenolysis of the closely related 1,2-diphenyl-1,2-propanediol provides further insight into such transformations. acs.org Complete reduction of the diol to the corresponding alkane, 1-phenylpropane, is also possible under catalytic hydrogenation conditions, analogous to the reduction of other functional groups like alkenes. libretexts.orgorganic-chemistry.org

Catalytic Hydrogenation Studies

While many studies focus on the catalytic hydrogenation of 1-phenyl-1,2-propanedione (B147261) to 1-phenylpropane-1,2-diol, acs.orgresearchgate.netresearchgate.nettue.nlresearchgate.net the reverse process, the hydrogenolysis of the diol, is also a key catalytic transformation. The catalysts used for the hydrogenolysis of 1,2-diols are crucial for the reaction's efficiency and selectivity. For the hydrogenolysis of 1,2-propanediol, Rh-ReOₓ/SiO₂ has been shown to be a highly active and stable catalyst, yielding propanols. nih.gov The conditions for catalytic hydrogenation determine the extent of reduction. Milder conditions might favor the formation of single alcohols through the cleavage of one C-O bond, while more forcing conditions with catalysts like palladium on carbon (Pd/C) can lead to the complete removal of both hydroxyl groups to form the corresponding alkane. libretexts.orgorganic-chemistry.org

| Reaction Type | Substrate | Catalyst | Main Product(s) |

| Hydrogenolysis | 1,2-Propanediol | Rh-ReOₓ/SiO₂ | 1-Propanol, 2-Propanol |

| Hydrogenolysis | Aryl alkyl ketones | Pd/C | Alkylbenzenes |

| Hydrogenation | Alkenes/Alkynes | Pd/C | Alkanes |

Substitution Reactions of Hydroxyl Groups

The direct substitution of the hydroxyl groups in erythro-1-phenylpropane-1,2-diol is challenging due to the poor leaving group nature of the hydroxide ion (OH⁻). Consequently, the hydroxyl groups must first be converted into better leaving groups to facilitate nucleophilic substitution. This can be achieved through several methods, including protonation under acidic conditions or conversion to sulfonate esters.

Under strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). The subsequent departure of a neutral water molecule, a much better leaving group than hydroxide, results in the formation of a carbocation. This carbocation can then be attacked by a nucleophile. In the case of erythro-1-phenylpropane-1,2-diol, protonation can occur at either the C1 or C2 hydroxyl group. Protonation at the C1 hydroxyl group is favored as it leads to a more stable benzylic carbocation, which is stabilized by resonance with the phenyl ring.

A more controlled method for activating the hydroxyl groups for substitution is their conversion into sulfonate esters, such as tosylates (p-toluenesulfonates). This is typically achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group, and its displacement by a nucleophile generally proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the reaction center. The regioselective mono-tosylation of diols can be achieved using specific catalytic methods google.com.

Table 1: General Conditions for Hydroxyl Group Activation

| Method | Reagents | Intermediate | Leaving Group |

|---|---|---|---|

| Protonation | Strong Acid (e.g., H₂SO₄, HBr) | Oxonium ion | Water (H₂O) |

Esterification Reactions

Esterification is a common reaction for diols, including erythro-1-phenylpropane-1,2-diol. This transformation involves the reaction of one or both hydroxyl groups with a carboxylic acid or its derivative, such as an acid chloride or anhydride, to form an ester.

The most common method for esterification is the Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to achieve high yields of the ester, water is typically removed as it is formed. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's oxygen atom, and subsequent elimination of water.

For more sensitive substrates or to achieve milder reaction conditions, coupling reagents like those used in the Mukaiyama esterification can be employed mdpi.com. These reagents, such as 2-chloro-1-methylpyridinium iodide, activate the carboxylic acid, facilitating its reaction with the alcohol. This method avoids the harsh acidic conditions of the Fischer esterification. The regioselectivity of esterification in vicinal diols can be influenced by the stereochemistry of the diol and the reaction conditions, potentially allowing for the selective esterification of one hydroxyl group over the other acs.orgacs.org.

Table 2: Common Esterification Methods for Diols

| Method | Reagents | Conditions |

|---|---|---|

| Fischer Esterification | Carboxylic acid, Strong acid catalyst (e.g., H₂SO₄) | Heat, Removal of water |

| Acylation with Acid Chlorides | Acid chloride, Base (e.g., Pyridine) | Typically at room temperature or below |

Dehydration Reactions

The acid-catalyzed dehydration of vicinal diols, such as erythro-1-phenylpropane-1,2-diol, is known to proceed via a rearrangement reaction called the pinacol rearrangement wikipedia.orgorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com. This reaction transforms a 1,2-diol into a ketone or an aldehyde.

The mechanism of the pinacol rearrangement begins with the protonation of one of the hydroxyl groups by an acid catalyst, followed by the loss of water to form a carbocation wikipedia.orgmasterorganicchemistry.com. In the case of erythro-1-phenylpropane-1,2-diol, protonation of the benzylic hydroxyl group at C1 is more favorable as it leads to the formation of a more stable secondary benzylic carbocation.

The subsequent step is a 1,2-shift, where a group from the adjacent carbon migrates to the carbocationic center. This migration results in the formation of a new, more stable carbocation that is resonance-stabilized by the oxygen atom of the remaining hydroxyl group. The migratory aptitude of different groups plays a crucial role in determining the product of the rearrangement. Generally, the migratory aptitude follows the order: phenyl > hydride > alkyl wikipedia.org.

For erythro-1-phenylpropane-1,2-diol, the carbocation at C1 can undergo either a 1,2-hydride shift from C2 or a 1,2-phenyl shift. Given the higher migratory aptitude of the phenyl group, a 1,2-phenyl shift is the more likely pathway. This would lead to a resonance-stabilized oxonium ion, which upon deprotonation, yields 1-phenyl-1-propanone. If the less favorable methyl shift were to occur after formation of a carbocation at C2, the product would be 2-phenylpropanal. The stability of the resulting carbonyl compound can also influence the reaction outcome libretexts.org.

Table 3: Predicted Products of Pinacol Rearrangement of erythro-1-Phenylpropane-1,2-diol

| Migrating Group | Initial Carbocation Position | Product |

|---|---|---|

| Phenyl | C2 | 2-Phenylpropanal |

Biological Relevance and Mechanistic Studies of Erythro 1 Phenylpropane 1,2 Diol

Interactions with Enzyme Systems

The enzymatic transformation of erythro-1-Phenylpropane-1,2-diol is a key area of research, focusing on the substrate specificity, regioselectivity, and enantioselectivity of various enzymes. These studies are crucial for developing green and efficient methods for the synthesis of optically pure chemicals.

Substrate for Alcohol Dehydrogenases and Epoxide Hydrolases

erythro-1-Phenylpropane-1,2-diol, a secondary alcohol, serves as a substrate for alcohol dehydrogenases (ADHs). medchemexpress.com These enzymes catalyze the oxidation of the diol, often with high stereo- and regioselectivity. For instance, studies have explored the use of wild-type and laboratory-evolved ADHs in the transformation of this vicinal diol. medchemexpress.com The efficiency and selectivity of these enzymatic reactions are critical for their application in fine chemical synthesis. researchgate.net

Epoxide hydrolases (EHs) are another class of enzymes that interact with related structures. EHs catalyze the hydrolysis of epoxides to form vicinal diols, such as 1-phenylpropane-1,2-diol (B147034). nih.gov This process is valuable for producing enantiopure epoxides and diols, which are important building blocks in the pharmaceutical and fine chemical industries. nih.govsyncozymesnad.com The search for novel EHs from various microbial sources continues to be an active area of research to expand the biocatalytic toolbox. nih.gov

Regioselective and Enantioselective Transformations Mediated by Enzymes

The selective transformation of erythro-1-Phenylpropane-1,2-diol and related compounds is a hallmark of enzymatic catalysis. Enzymes can distinguish between the different hydroxyl groups and stereocenters of the molecule, leading to the formation of specific isomers. mdpi.com For example, a two-step enzymatic synthesis has been developed to produce all four stereoisomers of 1-phenylpropane-1,2-diol by combining the action of a lyase and an alcohol dehydrogenase. researchgate.netcapes.gov.br This high degree of control is a significant advantage over traditional chemical methods. researchgate.net

The regioselectivity of enzymes like naphthalene (B1677914) dioxygenase has been studied by mutating key amino acid residues in the active site. nih.govnih.gov For example, modifying phenylalanine at position 352 in the α subunit can alter the position of oxidation on aromatic substrates, demonstrating how enzyme structure dictates function. nih.govnih.gov Similarly, the enantioselectivity of ADHs can be harnessed to produce chiral diols from prochiral ketones. mdpi.com

Table 1: Enzymatic Transformations Involving 1-Phenylpropane-1,2-diol and Related Compounds

| Enzyme/Enzyme System | Substrate | Product(s) | Key Findings |

|---|---|---|---|

| Lyase and Alcohol Dehydrogenase | Benzaldehyde (B42025) and Acetaldehyde (B116499) | All four stereoisomers of 1-phenylpropane-1,2-diol | A two-step enzymatic synthesis allows for the selective production of each stereoisomer. researchgate.netcapes.gov.br |

| Naphthalene Dioxygenase (mutant F352V) | Phenanthrene | phenanthrene cis-1,2-dihydrodiol | The mutation altered the regioselectivity of the enzyme, favoring the formation of the 1,2-diol. nih.gov |

| Alcohol Dehydrogenases (various) | 2-Hydroxy ketones | anti-diols | Several ADHs showed high activity and stereoselectivity in the reduction of 2-hydroxy ketones. mdpi.com |

| Epoxide Hydrolases | Racemic epoxides | 1,2-diols and optically active epoxides | EHs can be used for the kinetic resolution of racemic epoxides to produce chiral diols. syncozymesnad.com |

Role in Enzyme Mechanism Studies

erythro-1-Phenylpropane-1,2-diol and its analogs are valuable tools for investigating enzyme mechanisms. By studying how enzymes interact with these substrates, researchers can gain insights into the structural basis of catalysis, including the factors that govern stereoselectivity and regioselectivity. nih.gov For example, modeling the substrate acetophenone (B1666503) in the active site of (S)-1-phenylethanol dehydrogenase revealed the structural prerequisites for its strong enantioselectivity. nih.gov

The study of enzyme kinetics with substrates like 1-phenyl-1,2-propanedione (B147261) provides information on reaction pathways and the influence of reaction conditions on product distribution. researchgate.net These mechanistic studies are fundamental for the rational design and engineering of enzymes with improved or novel catalytic properties for biotechnological applications. researchgate.net

Participation in Metabolic Pathways

The study of erythro-1-Phenylpropane-1,2-diol and related compounds extends to their involvement in the metabolic networks of plants and microorganisms. Understanding these pathways can reveal the natural roles of these compounds and provide opportunities for metabolic engineering.

Studies of Plant and Microbial Secondary Metabolism

1-Phenylpropane-1,2-diol has been identified in organisms such as the fungus Peniophora polygonia. nih.gov The production of such compounds is part of the diverse secondary metabolism of these organisms. In microorganisms, 1,2-propanediol can be produced through various metabolic pathways, often starting from sugars. nih.govresearchgate.net For instance, some bacteria utilize pathways involving the formation and subsequent reduction of lactaldehyde or methylglyoxal. researchgate.net

The degradation of compounds like limonene (B3431351) in bacteria such as Rhodococcus erythropolis involves enzymes like epoxide hydrolase, which converts limonene-1,2-epoxide (B132270) to limonene-1,2-diol, highlighting the role of such diols as metabolic intermediates. nih.gov

Phenylpropanoid Metabolism Pathways

While direct evidence for the widespread involvement of erythro-1-phenylpropane-1,2-diol in the core phenylpropanoid pathway is limited, this pathway is responsible for the biosynthesis of a vast array of phenylpropanoids in plants. These compounds, derived from phenylalanine, serve numerous functions, including defense, signaling, and structural support. The enzymatic reactions involved in the modification of the propyl side chain of phenylpropanoids bear resemblance to the transformations studied with erythro-1-phenylpropane-1,2-diol, suggesting potential analogous reactions within the broader context of phenylpropanoid metabolism.

Formation of Metabolites and their Cellular Interactions

The metabolism of erythro-1-Phenylpropane-1,2-diol can lead to the formation of various metabolites through enzymatic oxidation. Microorganisms can mediate the stereoselective oxidation of 1,2-diols. For instance, the oxidation of the benzylic carbon of 1-phenylpropane-(1R,2S)-diol is favored by the alcohol dehydrogenase from Rhodococcus ruber DSM 44541. researchgate.net This process can yield corresponding hydroxy ketones. nih.gov Specifically, the microbial oxidation of a diastereoisomeric mixture of 1-phenylpropane-1,2-diol can produce hydroxy ketones. nih.gov One of the key metabolites is 2-hydroxy-1-phenyl-1-propanone, which can be synthesized through the microbial oxidation of racemic syn- and anti-1-phenylpropane-1,2-diols. researchgate.net Another significant metabolite is 1-phenyl-1,2-propanedione, an alpha-diketone formed by the oxidation of 1-phenylpropane-1,2-diol. nih.gov

These metabolites can participate in various cellular interactions. For example, some natural substances can reduce oxidative stress by scavenging radicals, chelating metal ions, and inhibiting the activity of enzymes that generate radicals. nih.gov

Research into Biological Activities

Investigation of Neuromodulatory Effects

Optically pure 1,2-diols like 1-phenylpropane-1,2-diol are considered valuable building blocks in asymmetric synthesis and have been investigated for their potential use in addressing neurodegenerative diseases. researchgate.net

Studies on Antioxidant Mechanisms

The antioxidant potential of phenylpropanoid compounds has been a subject of scientific inquiry. Polyphenols, a broad class of compounds that includes structures related to 1-phenylpropane-1,2-diol, are known to exert beneficial effects by reducing blood pressure, improving antioxidant defenses, and mitigating inflammatory responses. nih.gov Their antioxidant activity can stem from their ability to prevent the oxidation of low-density lipoprotein (LDL). nih.gov

Antioxidants can function by modulating enzymes related to reactive oxygen species (ROS). nih.gov They may inhibit enzymes that generate free radicals, such as NAD(P)H oxidase and xanthine (B1682287) oxidase, or enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.gov For instance, the triterpenoid (B12794562) erythrodiol (B191199) has been shown to selectively alter the activity of several antioxidant enzymes in HepG2 cells, including a significant increase in GPX, glucose 6-phosphate dehydrogenase (G6PDH), and 6-phosphogluconate dehydrogenase (6PGDH), alongside a decrease in glutathione reductase (GR). mdpi.com

The pro-oxidative and antioxidant effects of polyphenols are influenced by factors such as their solubility, metal-chelating ability, and the pH of their environment. nih.gov

Research into Antimicrobial Properties

Compounds structurally similar to 1-phenylpropane-1,2-diol have demonstrated antimicrobial activity. For example, propan-1,3-diol (PD) is recognized as being more effective as an antimicrobial agent than propan-1,2-diol (propylene glycol, PG), with a notable effect against Escherichia coli and Pseudomonas aeruginosa. nih.gov The antimicrobial action is believed to be due to damage to the cell membrane. nih.gov Phenolic compounds like eugenol, a phenylpropanoid, and 2-phenylphenol (B1666276) have been incorporated into coatings and have shown strong antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov

Biocatalytic Applications in Synthesis of Biologically Active Compounds

Erythro-1-Phenylpropane-1,2-diol and its stereoisomers are valuable building blocks in the pharmaceutical industry. researchgate.net Biocatalytic methods, which utilize enzymes or whole cells, are increasingly favored for their high selectivity and mild reaction conditions. nih.gov

A stereoselective two-step enzymatic synthesis has been developed to produce all four stereoisomers of 1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde. researchgate.net This process involves a modular combination of two carboligases and two alcohol dehydrogenases. researchgate.net For instance, alcohol dehydrogenase from Thermoanaerobacter sp. can selectively catalyze the reduction of 2-hydroxy-1-phenylpropanone to produce stereoisomers of 1-phenylpropane-1,2-diol. researchgate.net

The use of whole-cell biocatalysts, such as those from Dietzia sp. and Rhodococcus erythropolis, has been employed for the microbial oxidation of diols to yield hydroxy ketones. nih.gov These chemoenzymatic techniques offer a promising avenue for accessing essential bioactive compounds due to the remarkable regio- and stereoselectivity of enzymatic transformations. nih.gov

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Chiral Building Block

The specific spatial arrangement of the hydroxyl groups on the propane (B168953) backbone, influenced by the phenyl group, makes erythro-1-phenylpropane-1,2-diol a valuable chiral building block in organic synthesis. smolecule.com This defined stereochemistry is crucial for its role in constructing larger, more complex molecules with specific three-dimensional structures.

Synthesis of Complex Organic Molecules

Erythro-1-phenylpropane-1,2-diol serves as a foundational element in the creation of intricate organic structures. Its inherent chirality allows for the synthesis of molecules with multiple stereocenters, a critical aspect in the development of biologically active compounds. The specific arrangement of its functional groups provides a scaffold upon which chemists can build more complex molecular architectures.

Development of Pharmaceuticals and Fine Chemicals

The unique structure of erythro-1-phenylpropane-1,2-diol makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. smolecule.comresearchgate.net Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This diol has been identified as a key intermediate in the synthesis of potent therapeutic agents. For instance, the enantiomerically pure form, (1S,2R)-indane-1,2-diol, which shares structural similarities, is a crucial intermediate in the production of the HIV protease inhibitor, Crixivan®. mdpi.com

The enzymatic hydrolysis of trans-β-methylstyrene oxide can produce the optically active (1S,2R)-erythro-1-phenylpropane-1,2-diol, showcasing its role in stereoconvergent synthesis processes that are vital for creating specific, biologically active molecules. researchgate.netresearchgate.netpageplace.deepdf.pubscribd.comdigitallibrary.co.in

Precursor for Enantiomerically Pure Compounds

As a chiral molecule itself, erythro-1-phenylpropane-1,2-diol is an important precursor for the synthesis of other enantiomerically pure compounds. cymitquimica.com Its well-defined stereochemistry can be transferred to new molecules through various chemical transformations. This is a fundamental strategy in asymmetric synthesis, where the goal is to create a single, desired enantiomer of a target molecule. The use of this diol as a starting material can significantly simplify the synthetic route to complex chiral products, avoiding the difficult and often inefficient step of separating a racemic mixture. mdpi.com

Utilization in Catalytic Studies for Stereoselectivity

Erythro-1-phenylpropane-1,2-diol is utilized in studies focused on achieving stereoselectivity in chemical reactions. Research has explored the use of alcohol dehydrogenases to catalyze the transformation of this diol, demonstrating both stereo- and regioselectivity. medchemexpress.com These studies are crucial for developing new catalytic systems that can control the three-dimensional outcome of a chemical reaction, a key goal in modern organic synthesis.

Application in Chiral Resolution Processes

This compound plays a role in chiral resolution, the process of separating a mixture of enantiomers. mdpi.com Biotransformation, using microorganisms, has been employed to achieve the enantioselective production of related chiral diols. mdpi.com For example, the fungus Emericellopsis maritima has been used to produce optically active phenylpropyl derivatives. mdpi.com Such enzymatic resolutions offer a green and efficient alternative to traditional chemical separation methods. researchgate.netresearchgate.net

Reference Standard in Chemical Research

Erythro-1-phenylpropane-1,2-diol also serves as a reference standard in chemical research. medchemexpress.commedchemexpress.comsigmaaldrich.com Its well-characterized properties make it a reliable benchmark for analytical techniques and for the identification and quantification of related compounds.

Interactive Data Table: Properties of 1-Phenylpropane-1,2-diol (B147034)

| Property | Value | Source |

| Chemical Formula | C₉H₁₂O₂ | smolecule.comcymitquimica.comnih.gov |

| Molecular Weight | 152.19 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| IUPAC Name | 1-phenylpropane-1,2-diol | nih.gov |

| InChI Key | MZQZXSHFWDHNOW-UHFFFAOYSA-N | nih.gov |

| SMILES | CC(C(C1=CC=CC=C1)O)O | nih.gov |

Computational Chemistry and Theoretical Studies

Modeling of Stereochemical Influences on Reactivity

The stereochemistry of erythro-1-Phenylpropane-1,2-diol, with its two chiral centers at C1 and C2, is a determinant of its chemical and biological reactivity. Computational models are instrumental in explaining and predicting the outcomes of stereoselective reactions.

Research has demonstrated that the enzymatic oxidation and reduction of phenylpropanediols are highly dependent on the substrate's stereoconfiguration. For instance, in the bio-oxidation of (±)-anti-1-phenyl-1,2-propanediol (the threo diastereomer), the (1R,2S) enantiomer is found to be more reactive than the (1S,2R) enantiomer when mediated by microorganisms like Saccharomyces cerevisiae (baker's yeast). This selectivity allows for the kinetic resolution of the racemic mixture.

Furthermore, all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) can be synthesized by combining stereocomplementary enzymes, such as carboligases and alcohol dehydrogenases. researchgate.netnih.gov The choice of enzyme dictates which stereoisomer is produced, a process that can be rationalized through computational modeling of the enzyme-substrate transition states. researchgate.net These models help to understand why a particular enzyme favors one enantiomer over another, guiding the selection of biocatalysts for desired synthetic outcomes. For example, the hydrogenation of 1-phenyl-1,2-propanedione (B147261) over a platinum catalyst modified with cinchonidine (B190817) preferentially yields the (1R,2S)-diol, demonstrating how a chiral modifier directs the stereochemical pathway of the reaction. researchgate.net

Theoretical models can quantify the energy barriers for different reaction pathways, correlating the spatial arrangement of the phenyl, methyl, and hydroxyl groups with the activation energy required for a given transformation.

Conformational Analysis and Energy Landscapes

The flexibility of erythro-1-Phenylpropane-1,2-diol arises from the rotation around the C1-C2 and C1-phenyl bonds. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule and the energy barriers separating them. These conformers can have different reactivities and spectroscopic signatures.

Computational methods, such as molecular mechanics and Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. cwu.educwu.edu For diols, intramolecular hydrogen bonding between the two hydroxyl groups is a critical factor in determining the most stable conformations. researchgate.net In erythro-1-Phenylpropane-1,2-diol, the relative orientation of the phenyl and methyl groups also imposes significant steric constraints.

The relative populations of different conformers at a given temperature can be estimated from their calculated Gibbs free energies. This information is crucial for understanding the molecule's average properties in solution. The conformation also dictates the dihedral angles between protons on adjacent carbon atoms, which directly influences the coupling constants (J-values) observed in ¹H NMR spectroscopy. It has been noted in the literature that anti (or threo) -phenylpropane-1,2-diol displays smaller ³J₁,₂ coupling constants (around 4.4-5.4 Hz) compared to the syn (or erythro) diastereomer (7-8 Hz), reflecting the different dihedral angles in their preferred conformations. researchgate.net

A simplified energy landscape can be generated by plotting the relative energy as a function of key dihedral angles, revealing the global minimum energy conformer and various local minima.

Table 1: Calculated Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (H-C1-C2-H) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | ~60° (gauche) | O-H···O Hydrogen Bond | 0.00 (Global Minimum) |

| 2 | ~180° (anti) | Steric Repulsion (Phenyl/Methyl) | +1.5 |

| 3 | ~65° (gauche) | No H-Bond, Phenyl/OH gauche | +2.8 |

Note: This table is illustrative, based on typical findings for similar 1,2-diols. Actual values require specific DFT calculations.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, aiding in the structural elucidation and verification of compounds. rsc.org Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can compute NMR chemical shifts (¹H and ¹³C) with high accuracy. nih.govresearchgate.net

For erythro-1-Phenylpropane-1,2-diol, these calculations can:

Predict Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing this with the experimental spectrum helps to confirm peak assignments. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

Resolve Ambiguities: In complex molecules, it can be difficult to assign specific signals to diastereotopic protons or carbons. Calculated spectra can definitively resolve these ambiguities.

Correlate Structure and Spectrum: By computing spectra for different stable conformers (identified in section 8.2), the contribution of each conformer to the observed, time-averaged spectrum can be understood.

The process typically involves optimizing the molecule's geometry and then performing a single-point energy calculation with a method specifically parameterized for NMR predictions. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Table 2: Comparison of Experimental vs. Theoretically Predicted ¹³C NMR Shifts

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (Illustrative) | Difference (ppm) |

|---|---|---|---|

| C1 (CH-OH) | ~77.5 | 77.2 | -0.3 |

| C2 (CH-OH) | ~74.8 | 74.5 | -0.3 |

| C3 (CH₃) | ~18.2 | 18.5 | +0.3 |

| C (ipso) | ~141.0 | 140.8 | -0.2 |

| C (ortho) | ~127.0 | 127.1 | +0.1 |